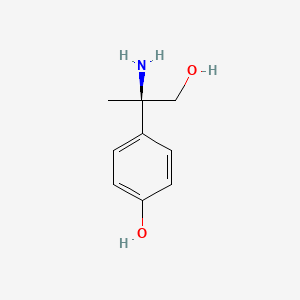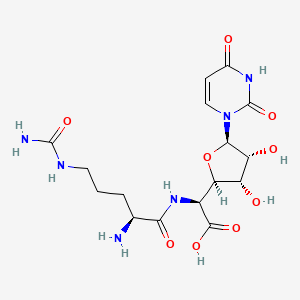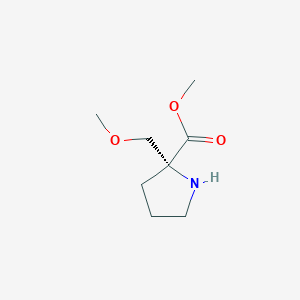
(R)-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methoxymethyl group and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the desired enantiomeric purity. One common method involves the asymmetric Michael addition reaction, where a chiral auxiliary or catalyst is used to induce the formation of the desired enantiomer . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and temperatures ranging from -20°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to ensure environmentally friendly production .
Análisis De Reacciones Químicas
Types of Reactions
®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Mecanismo De Acción
The mechanism by which ®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The methoxymethyl and ester groups play a crucial role in determining the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
(S)-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate: The enantiomer of the compound, which may have different biological activities and properties.
Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate is unique due to its specific chiral configuration and the presence of both methoxymethyl and ester groups.
Propiedades
Número CAS |
1398507-95-3 |
|---|---|
Fórmula molecular |
C8H15NO3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
methyl (2R)-2-(methoxymethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-11-6-8(7(10)12-2)4-3-5-9-8/h9H,3-6H2,1-2H3/t8-/m1/s1 |
Clave InChI |
RVBGFGVDYSIISD-MRVPVSSYSA-N |
SMILES isomérico |
COC[C@]1(CCCN1)C(=O)OC |
SMILES canónico |
COCC1(CCCN1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


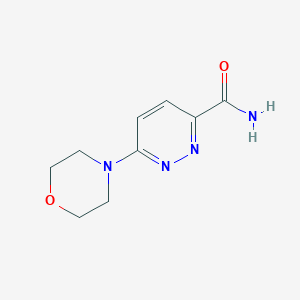

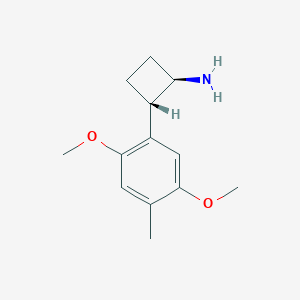
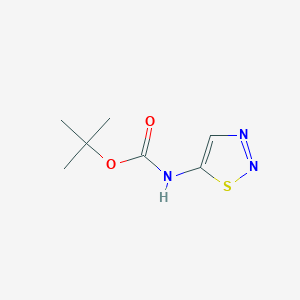

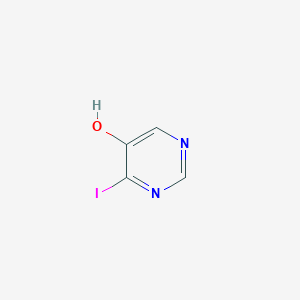
![(8S,9AR)-8-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B13092990.png)
![7-Benzyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092997.png)
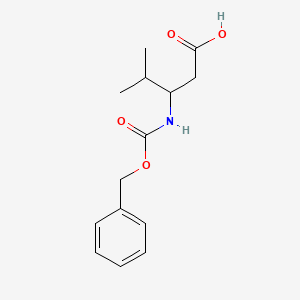
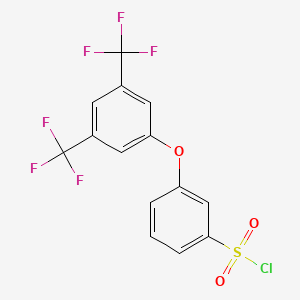
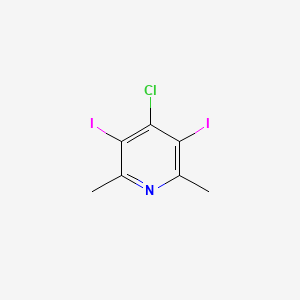
![5-((1R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B13093018.png)
